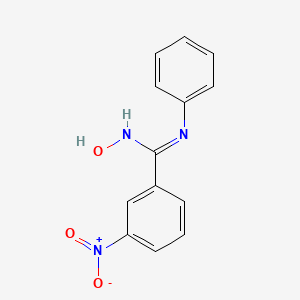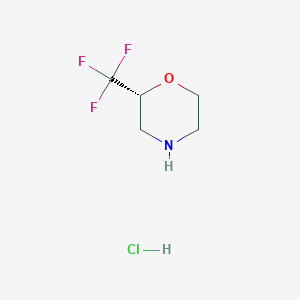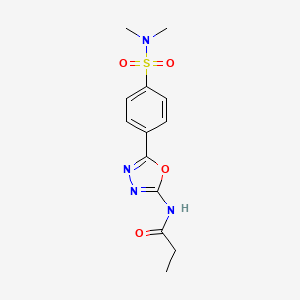
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide” is a complex organic compound. It contains a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and a propionamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, a phenyl ring, and a dimethylsulfamoyl group. The exact structure would depend on the specific positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring, the phenyl ring, and the dimethylsulfamoyl group. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylsulfamoyl group could potentially affect its solubility and stability .Wissenschaftliche Forschungsanwendungen
Antiepileptic Activity
Oxadiazole derivatives have been synthesized and evaluated for their antiepileptic activity. Compounds with 1,3,4-oxadiazole moieties have shown significant anticonvulsant activities in various models, highlighting the critical role of the oxadiazole pharmacophore in modulating neurological disorders. The studies have explored structure-activity relationships, demonstrating that specific substitutions on the oxadiazole ring can enhance anticonvulsant efficacy (Rajak et al., 2013).
Anticancer Evaluation
Research on oxadiazole derivatives, including those structurally related to N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide, has shown promising anticancer properties. These compounds have been tested against several cancer cell lines, showing moderate to excellent anticancer activity. The structural features of oxadiazoles contribute to their potential as therapeutic agents in cancer treatment, with some derivatives exhibiting higher activities than reference drugs (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
Oxadiazole derivatives have also been evaluated for their antimicrobial and antifungal activities. The incorporation of oxadiazole and related heterocyclic moieties into compounds has led to the discovery of new agents with potent activity against various pathogenic microorganisms. These studies underline the potential of oxadiazole compounds in addressing the challenge of antimicrobial resistance (Al-Wahaibi et al., 2021).
Antitubercular Agents
The search for new antitubercular agents has led to the synthesis and evaluation of oxadiazole derivatives. These compounds have shown significant activity against Mycobacterium tuberculosis, offering a promising avenue for the development of new treatments for tuberculosis. The structural diversity of oxadiazole derivatives allows for the exploration of novel mechanisms of action against tuberculosis (Nayak et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-4-11(18)14-13-16-15-12(21-13)9-5-7-10(8-6-9)22(19,20)17(2)3/h5-8H,4H2,1-3H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWGWYDOGTTXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

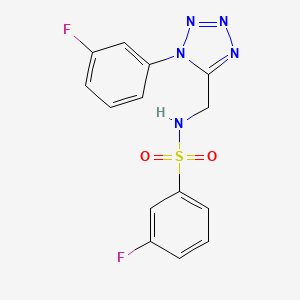
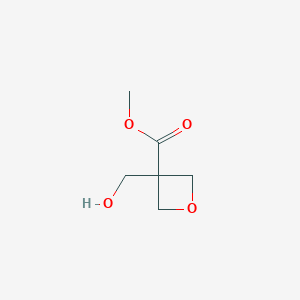
![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)
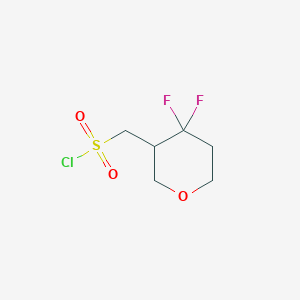
![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2986416.png)
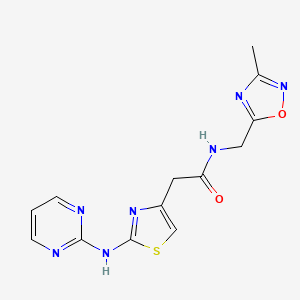
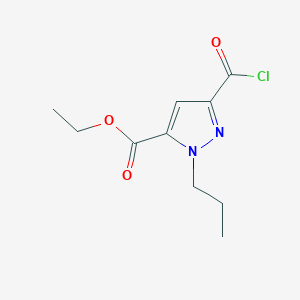
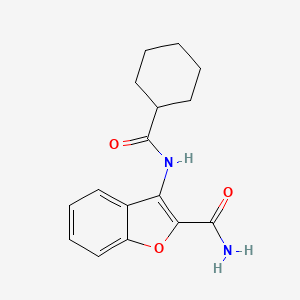
![N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986420.png)
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986422.png)
![5-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2986424.png)
![methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2986425.png)
